3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring multiple functional groups, including a benzofuran moiety, a methoxyphenyl group, and a morpholinylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Morpholinylpropyl Chain: This can be done through nucleophilic substitution reactions.
Final Cyclization and Hydroxylation: The final steps involve cyclization to form the pyrrol-2-one ring and hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the carbonyl group and other reducible functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-chlorophenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H30N2O7 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O7/c1-34-20-8-3-6-18(16-20)24-23(25(31)22-17-19-7-4-9-21(35-2)27(19)37-22)26(32)28(33)30(24)11-5-10-29-12-14-36-15-13-29/h3-4,6-9,16-17,24,32H,5,10-15H2,1-2H3 |
InChI Key |
LQXRXMWTSVGYMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=C(O4)C(=CC=C5)OC |
Origin of Product |
United States |
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